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Compound of Interest

Compound Name: (R)-methyl oxirane-2-carboxylate

Cat. No.: B116610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-methyl 2,3-epoxypropanoate, also known as methyl (R)-glycidate. This compound
is a valuable building block in the synthesis of various pharmaceutical agents and other fine
chemicals, making a thorough understanding of its structural characteristics essential. The
following sections detail its spectroscopic signature, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols
for data acquisition.

Physicochemical Properties

Basic physical and chemical properties of (R)-methyl 2,3-epoxypropanoate are summarized in

the table below.
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Property Value

Molecular Formula C4HeOs3

Molecular Weight 102.09 g/mol [1][2][3][4][5]

CAS Number 111058-32-3[1][2][3][4][5][6]
Appearance Colorless liquid/oil[7]

Density 1.166 g/mL at 25 °C[3][4][6]
Refractive Index (n20/D) 1.42[3][4][6]

Optical Activity [0]20/D +32° (c = 1 in chloroform)[3][4][6]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of (R)-
methyl 2,3-epoxypropanoate. Note that the spectroscopic data for enantiomers are identical,
and the following data is representative of a glycidate structure.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

. . Coupling
Chemical Shift o Number of ]
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz

H-3a (epoxide
2.79 dd 2.6,5.6 1

CH2)

H-3b (epoxide
291 dd 4.2,5.6 1

CH?)

H-2 (epoxide
3.32 dd 2.6,4.2 1

CH)
3.78 S - 3 -OCHs

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds
https://www.scbt.com/p/methyl-2r-glycidate-111058-32-3
https://www.sigmaaldrich.com/HK/zh/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/product/aldrich/469424
https://www.scbt.com/ja/p/methyl-2r-glycidate-111058-32-3
https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds
https://www.scbt.com/p/methyl-2r-glycidate-111058-32-3
https://www.sigmaaldrich.com/HK/zh/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/product/aldrich/469424
https://www.scbt.com/ja/p/methyl-2r-glycidate-111058-32-3
https://www.sigmaaldrich.com/US/en/search/111058-32-3?focus=products&page=1&perpage=30&sort=relevance&term=111058-32-3&type=cas_number
https://sdbs.db.aist.go.jp/Htmls/Introduction_eng.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/search/111058-32-3?focus=products&page=1&perpage=30&sort=relevance&term=111058-32-3&type=cas_number
https://www.sigmaaldrich.com/HK/zh/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/search/111058-32-3?focus=products&page=1&perpage=30&sort=relevance&term=111058-32-3&type=cas_number
https://www.sigmaaldrich.com/HK/zh/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/product/aldrich/469424
https://www.sigmaaldrich.com/US/en/search/111058-32-3?focus=products&page=1&perpage=30&sort=relevance&term=111058-32-3&type=cas_number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

Chemical Shift (6) ppm

Assignment

46.2 C-3 (epoxide CH2)
48.4 C-2 (epoxide CH)
52.6 -OCHs

170.0 C-1(C=0)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl 2,3-Epoxypropanoate

Wavenumber (cm—?) Intensity Assignment
) C-H stretch (epoxide and
2950-3050 Medium
methyl)
1740 Strong C=0 stretch (ester)
1250, 1180 Strong C-O stretch (ester)
850 Strong C-O-C stretch (epoxide ring)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for Methyl 2,3-Epoxypropanoate (Electron lonization)

m/z Relative Intensity (%) Possible Fragment
102 5 [M]* (Molecular lon)
71 100 [M - OCHs]*

59 40 [COOCHSs]*

43 80 [C2H30]*
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for (R)-methyl 2,3-epoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (R)-methyl 2,3-epoxypropanoate is dissolved in an appropriate deuterated solvent,
typically chloroform-d (CDCIs), at a concentration of approximately 5-10 mg/mL. The solution is
transferred to a 5 mm NMR tube. Both *H and 3C NMR spectra are recorded on a
spectrometer operating at a field strength of 300 MHz or higher. For *H NMR, standard
acquisition parameters are used. For 3C NMR, a proton-decoupled pulse sequence is
employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the
residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A neat liquid sample of (R)-methyl 2,3-epoxypropanoate is placed as a thin film between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a diamond attenuated
total reflectance (ATR) accessory can be used, where a small drop of the sample is placed
directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm~1, with
a resolution of 4 cm™1,

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute
solution of (R)-methyl 2,3-epoxypropanoate in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate) is injected into the GC. The compound is then ionized in the mass
spectrometer, typically using electron ionization (EIl) at 70 eV. The resulting fragments are
separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (R)-
methyl 2,3-epoxypropanoate.
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Caption: Workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.

NMR Data

IR Data MS Data

Molecular lon
Fragmentation Pattern

/

Proton Environment \Carbon Skeleton/Functional Groups _~"Molecular Weight & Formula

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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